molecular formula C24H19ClN2O4S B11203468 2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione

2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11203468
M. Wt: 466.9 g/mol
InChI Key: IJQGIAMIUDWVNU-UHFFFAOYSA-N
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Description

2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a sulfonyl group, a tetrahydroisoquinoline moiety, and an isoindole-dione framework, making it a subject of study for its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with tetrahydroisoquinoline in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with isoindole-1,3-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione lies in its combination of structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of both the tetrahydroisoquinoline and isoindole-dione moieties sets it apart from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C24H19ClN2O4S

Molecular Weight

466.9 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C24H19ClN2O4S/c25-17-9-11-18(12-10-17)32(30,31)27-14-13-16-5-1-2-6-19(16)22(27)15-26-23(28)20-7-3-4-8-21(20)24(26)29/h1-12,22H,13-15H2

InChI Key

IJQGIAMIUDWVNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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